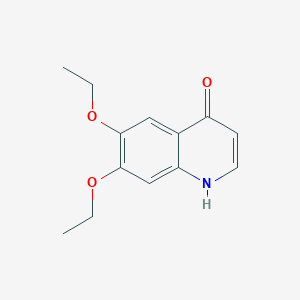

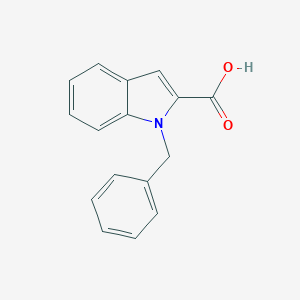

6,7-Diethoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxyquinolin-4-ol is a compound with the formula C11H11NO3 . It’s used for research purposes .

Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinolin-4-ol involves the addition of acetonitrile to the compound, followed by heating to about 60 °C, and the addition of phosphorus acyl chloride (POCl3) .Molecular Structure Analysis

The molecular weight of 6,7-Dimethoxyquinolin-4-ol is 205.21 . The compound has 15 heavy atoms, 10 of which are aromatic .Physical And Chemical Properties Analysis

6,7-Dimethoxyquinolin-4-ol is a solid at 20 °C . It has a melting point of 211.0 to 215.0 °C . The compound is soluble, with a solubility of 0.521 mg/ml .Aplicaciones Científicas De Investigación

Antitumor and Anticancer Properties

6,7-Diethoxyquinolin-4(1H)-one derivatives exhibit significant potential in anticancer research. Studies have shown these compounds to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells:

- A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of 6,7-Diethoxyquinolin-4(1H)-one, revealed its high antiproliferative activity against a range of human tumor cell lines and its ability to disrupt tumor vasculature, suggesting its potential as a tumor-vascular disrupting agent (Cui et al., 2017).

- Another study reported the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents, showing potent cytotoxicity against various tumor cell lines and inducing cell cycle arrest at G2/M phase (Chen et al., 2013).

- Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, demonstrated potent apoptosis-inducing effects and high efficacy in breast and other cancer models, emphasizing its potential as an anticancer clinical candidate (Sirisoma et al., 2009).

Chemical Synthesis and Modifications

The compound and its derivatives are also subject of chemical studies focusing on their synthesis and structural modifications:

- Research on the synthesis of fused isoquinolines involved 6,7-diethoxy-3,4-dihydroisoquinoline, illustrating the chemical versatility and potential applications of related compounds in synthetic chemistry (Awad et al., 2002).

- Studies on the electrochemical oxidation of related compounds, such as 2,5-diethoxy-4-morpholinoaniline, have been conducted to understand their chemical properties and potential applications in various fields (Beiginejad & Nematollahi, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

6,7-diethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-9-10(8-13(12)17-4-2)14-6-5-11(9)15/h5-8H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMEAXRFCKPAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576695 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127285-58-9 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)

![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)